molecular formula C13H19BrO4 B14295181 Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 118453-14-8

Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate

Cat. No.: B14295181
CAS No.: 118453-14-8
M. Wt: 319.19 g/mol
InChI Key: UDRBRVQEJUDHRT-UHFFFAOYSA-N
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Description

Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes bromine, propene, and propanedioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the diethyl propanedioate, allowing it to react with the brominated and alkenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bonds in the propene groups can participate in addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Addition: Hydrogenation reactions using catalysts like palladium on carbon can add hydrogen across the double bonds.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the double bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethyl (2-iodoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate, while hydrogenation can produce diethyl (2-propyl)(propyl)propanedioate.

Scientific Research Applications

Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromoethylphosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate group.

    Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate: Contains a bromopropene group but differs in the position and type of functional groups.

Properties

CAS No.

118453-14-8

Molecular Formula

C13H19BrO4

Molecular Weight

319.19 g/mol

IUPAC Name

diethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate

InChI

InChI=1S/C13H19BrO4/c1-5-8-13(9-10(4)14,11(15)17-6-2)12(16)18-7-3/h5,8H,4,6-7,9H2,1-3H3

InChI Key

UDRBRVQEJUDHRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)Br)(C=CC)C(=O)OCC

Origin of Product

United States

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